molecular formula C5H6S2 B2727257 3-Methylthiophene-2-thiol CAS No. 3970-30-7

3-Methylthiophene-2-thiol

Cat. No. B2727257
CAS RN: 3970-30-7
M. Wt: 130.22
InChI Key: SSDNOCNXOSFLRY-UHFFFAOYSA-N
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Description

3-Methylthiophene is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate . Like its isomer 2-methylthiophene, its commercial synthesis involves vapor-phase dehydrogenation of suitable precursors .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Molecular structure analysis can be performed using tools like MolView , which consists of a structural formula editor and a 3D model viewer .


Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be complex and varied . A comprehensive analysis would require a detailed study of the specific reactions involved .


Physical And Chemical Properties Analysis

3-Methylthiophene has a number of physical and chemical properties. For example, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density and enthalpy of phase transition .

Scientific Research Applications

Corrosion Inhibition

3-Methylthiophene-2-thiol derivatives have been explored for their potential in corrosion inhibition, particularly for protecting metals in aggressive environments. For instance, compounds containing the methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide (HYD) and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD), have demonstrated substantial effectiveness in inhibiting the corrosion of zinc in acidic media. These studies leverage density functional theory (DFT) calculations to elucidate the relationship between molecular structure and inhibition efficiency, suggesting that the introduction of a thiophenyl group in strategic positions significantly alters their activity and efficiency (Gece & Bilgiç, 2012).

Electronic Properties of Polythiophenes

Research into the electronic structures of thiophene oligomers and their derivatives, including 2-methylthiophene and 3-methylthiophene, highlights their applications in the development of conductive polymers. Theoretical investigations have provided insights into the most stable forms and bonding characteristics of these compounds, indicating that 3-substituted molecules, such as 3-methylthiophene, tend to form dimers in nearly trans-planar positions. These findings support the potential for methyl- and cyano-substituted polythiophenes in electronics, owing to their favorability for linear growth mechanisms and the formation of flexible chains, which is crucial for various applications including organic electronics and photovoltaics (Kiliç, Toppare, & Yurtsever, 1996).

Polymer Film Enhancement

The synthesis of end-functionalized poly(3-butylthiophene) with a thiol group (P3BT-S) introduces significant advancements in polymer film technologies. This compound has been shown to induce an end-on orientation in thin films, potentially enhancing hole mobility in the vertical direction. Such developments are pivotal for improving the performance of organic electronic devices, demonstrating the versatility of this compound and its derivatives in facilitating cutting-edge applications in material science (Ma, Hashimoto, Koganezawa, & Tajima, 2014).

Directed Lithiation for Selective Substitution

The lithiation of 3-methylthiophene, using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), showcases a highly selective process at the 5-position, leading to high yields of 2,4-disubstituted thiophenes. This selective substitution process is crucial for the synthesis of complex organic molecules and materials, highlighting the significant role of this compound derivatives in organic synthesis and chemical engineering (Smith & Barratt, 2007).

Safety and Hazards

3-Methylthiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation .

Future Directions

Thiophene-based analogs have been the focus of many researchers due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies and exploring new applications for these compounds .

properties

IUPAC Name

3-methylthiophene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDNOCNXOSFLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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